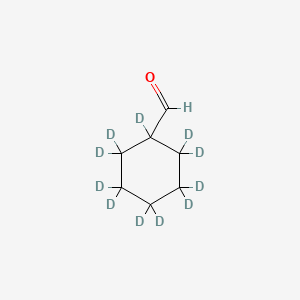
Cyclohexanecarboxaldehyde-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxaldehyde-d11 is a deuterated form of cyclohexanecarboxaldehyde, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula for this compound is C7D11O.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxaldehyde-d11 can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclohexene in the presence of deuterium gas. The reaction typically requires a catalyst such as rhodium (III) oxide and is conducted under high pressure and temperature conditions . Another method involves the reduction of cyclohexanecarbonyl chloride using deuterated reducing agents like lithium tri-tert-butoxyaluminum hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxaldehyde-d11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclohexanecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to cyclohexanemethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanemethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxaldehyde-d11 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in mechanistic studies.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: Applied in the production of specialty chemicals and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxaldehyde-d11 involves its interaction with various molecular targets. In oxidation reactions, it undergoes nucleophilic attack at the carbonyl center, leading to the formation of carboxylic acids . In reduction reactions, the aldehyde group is reduced to an alcohol through the transfer of hydride ions . The deuterium atoms in this compound provide increased stability and distinct spectroscopic signatures, making it useful in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxaldehyde-d11 can be compared with other similar compounds such as:
Cyclohexanecarboxaldehyde: The non-deuterated form, which has similar chemical properties but lacks the unique spectroscopic characteristics of the deuterated version.
Cyclohexanemethanol: The reduced form of cyclohexanecarboxaldehyde, which is an alcohol rather than an aldehyde.
Cyclohexanecarboxylic acid: The oxidized form, which is a carboxylic acid.
The uniqueness of this compound lies in its deuterium content, which provides enhanced stability and distinct spectroscopic properties, making it valuable in various scientific research applications.
Eigenschaften
Molekularformel |
C7H12O |
|---|---|
Molekulargewicht |
123.24 g/mol |
IUPAC-Name |
1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,7D |
InChI-Schlüssel |
KVFDZFBHBWTVID-BZNVDYMVSA-N |
Isomerische SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C=O)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CCC(CC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
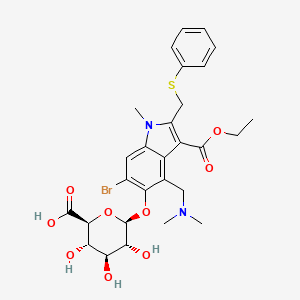
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)


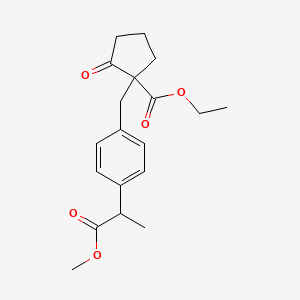
![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
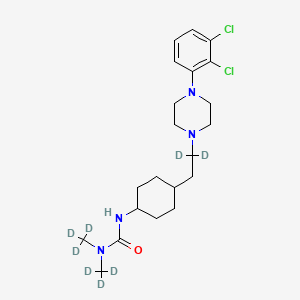
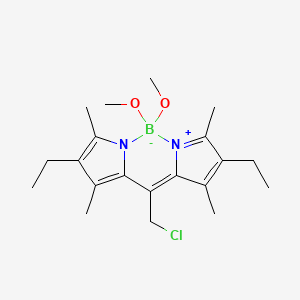
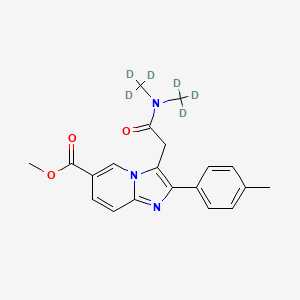
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)

